molecular formula C10H16N2OS B2764565 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol CAS No. 1487617-59-3

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol

Cat. No.: B2764565
CAS No.: 1487617-59-3
M. Wt: 212.31
InChI Key: RBOWNFKKAWREJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features a thiazole ring fused with a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol typically involves the reaction of 4,5-dimethylthiazole with piperidin-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-thiazolyl)piperidin-4-ol
  • 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanone
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanol

Uniqueness

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both thiazole and piperidine rings allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)14-10(11-7)12-5-3-9(13)4-6-12/h9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWNFKKAWREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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